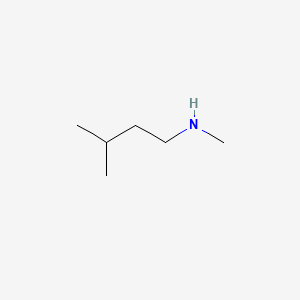

N-Methylisoamylamine

Description

The exact mass of the compound N-Methylisoamylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methylisoamylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylisoamylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOCODZVGPDGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334534 | |

| Record name | N-Methylisoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-44-3 | |

| Record name | N,3-Dimethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylisoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4104-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methylisoamylamine

Abstract

N-Methylisoamylamine, also known as N,3-dimethylbutan-1-amine, is a secondary amine with applications in organic synthesis and as a precursor for various chemical entities. This guide provides a comprehensive exploration of the principal synthetic pathways for its preparation. We delve into the mechanistic underpinnings, procedural details, and comparative analysis of two primary strategies: the reductive amination of a ketone and the N-alkylation of a primary amine. Each pathway is evaluated based on chemical logic, efficiency, and scalability, providing researchers with the necessary insights to select and execute the optimal synthesis for their specific needs. This document is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Retrosynthetic Analysis

N-Methylisoamylamine is a secondary amine featuring a methyl group and an isoamyl (3-methylbutyl) group bonded to a central nitrogen atom. Its synthesis revolves around the formation of one of the two carbon-nitrogen (C-N) bonds. A logical retrosynthetic analysis allows us to disconnect the molecule at these bonds, revealing two primary synthetic strategies.

Figure 1: Retrosynthetic Analysis of N-Methylisoamylamine This diagram illustrates the two logical bond disconnections (a and b) that lead to the primary synthesis pathways.

Caption: Retrosynthetic approach to N-Methylisoamylamine synthesis.

-

Disconnection (a): Breaking the bond between the nitrogen and the secondary carbon of the isoamyl group suggests a reductive amination pathway. This involves reacting a ketone, 4-methyl-2-pentanone (also known as methyl isobutyl ketone, MIBK), with methylamine.[1][2][3]

-

Disconnection (b): Breaking the bond between the nitrogen and the methyl group points towards an N-alkylation strategy. This route starts with the primary amine, isoamylamine (3-methylbutan-1-amine), and introduces a methyl group using a suitable methylating agent.[4][5]

This guide will explore both pathways in detail, providing the causal logic behind reagent selection and reaction conditions.

Pathway 1: Reductive Amination of 4-Methyl-2-Pentanone

Reductive amination is a highly efficient and controlled method for forming amines from carbonyl compounds.[3] It proceeds in a two-step, often one-pot, sequence: the formation of an imine intermediate followed by its reduction to the target amine.[6][7] This method is generally preferred over direct alkylation with alkyl halides because it avoids the common issue of over-alkylation, which can lead to undesired tertiary amines and quaternary ammonium salts.[1]

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This forms a hemiaminal intermediate, which then dehydrates to form an N-methyl-4-methylpentan-2-imine.[3] This imine (or its protonated form, the iminium ion) is the key intermediate that is subsequently reduced.

The choice of reducing agent is critical for the success of the reaction. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the starting ketone, milder and more selective reagents are required.

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol (Eschweiler-Clarke Reaction)

Materials:

-

Isoamylamine

-

Formic Acid (90% or higher)

-

Formaldehyde (37% aqueous solution, formalin)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl Ether

Procedure:

-

To a round-bottom flask, add isoamylamine (1 equivalent).

-

Cool the flask in an ice bath and slowly add formic acid (2.2 equivalents).

-

Slowly add aqueous formaldehyde solution (2.2 equivalents) to the cooled mixture.

-

Equip the flask with a reflux condenser and heat the mixture gently in a fume hood. The reaction is often exothermic and will evolve CO₂ gas. A common temperature is 80-100°C.

-

Maintain heating for several hours until the evolution of CO₂ ceases.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Evaporate the excess formic acid and water under reduced pressure.

-

Dissolve the residue in water and make it strongly alkaline by adding a concentrated NaOH solution.

-

Extract the liberated amine product with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.

-

Purify the resulting N-methylisoamylamine by distillation.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Reductive Amination | Pathway 2: Eschweiler-Clarke |

| Starting Materials | 4-Methyl-2-pentanone, Methylamine | Isoamylamine, Formaldehyde, Formic Acid |

| Selectivity | High; avoids polyalkylation. | Very high; stops at the tertiary amine stage, preventing quaternization. [4][8] |

| Reagent Toxicity | High (NaBH₃CN is a cyanide source). Can be mitigated by using NaBH(OAc)₃. | Moderate (Formaldehyde is a suspected carcinogen; formic acid is corrosive). |

| Reaction Conditions | Generally mild (room temperature). | Requires heating (reflux). |

| Workup | Standard extractive workup. | Requires basification to liberate the free amine from its salt. |

| Scalability | Highly scalable and widely used in industry. | Also scalable, a classic and robust industrial method. |

| Green Aspects | Catalytic hydrogenation is the greenest option. Hydride reagents produce stoichiometric waste. | Produces CO₂ and water as byproducts. Reagents are inexpensive. |

Conclusion

Both reductive amination and the Eschweiler-Clarke reaction represent robust and high-yielding pathways for the synthesis of N-Methylisoamylamine.

-

The reductive amination of 4-methyl-2-pentanone offers versatility through the choice of various reducing agents, with catalytic hydrogenation being the most environmentally benign option for industrial-scale production. The use of sodium cyanoborohydride or sodium triacetoxyborohydride provides excellent control and selectivity for laboratory-scale synthesis.

-

The Eschweiler-Clarke reaction is a powerful, classic method that leverages inexpensive reagents to achieve clean and specific N-methylation. Its inherent inability to form quaternary ammonium salts makes it a highly reliable and straightforward procedure.

The choice between these pathways will ultimately depend on the specific context of the synthesis, including the available starting materials, scale, safety protocols, and equipment. For researchers in drug development, the high selectivity and predictable nature of both methods make them valuable tools in the construction of complex nitrogen-containing molecules.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Catalysis Science & Technology. (2021). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. [Link]

-

YouTube. (2023). Eschweiler-Clarke reaction. [Link]

-

ACS Green Chemistry Institute. Catalytic Hydrogenation. [Link]

-

Taylor & Francis Online. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

Green Chemistry. (2024). Hydrogenation of amides to amines by heterogeneous catalysis: a review. [Link]

-

ResearchGate. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

-

MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

-

University of Calgary. Illustrated Glossary of Organic Chemistry - Reductive amination. [Link]

- Google Patents.

-

Wikipedia. Reductive amination. [Link]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

-

Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Illustrated Glossary of Organic Chemistry - Reductive amination [chem.ucla.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]

The Alchemist's Touch: A Comprehensive Guide to Selective Mono-Alkylation Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise installation of a single alkyl group—a process known as mono-alkylation—stands as a foundational and often challenging endeavor. The ability to control this transformation with high selectivity is paramount in the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. Over-alkylation, a common pitfall, leads to mixtures of products that are difficult to separate, reducing yields and increasing costs.[1][2] This guide provides a deep dive into the core principles and state-of-the-art methodologies for achieving selective mono-alkylation, offering both theoretical understanding and practical, field-proven protocols.

Part 1: The Fundamental Principles of Nucleophilic Alkylation

At its heart, alkylation is a nucleophilic substitution reaction. A nucleophile (Nu:), an electron-rich species, attacks an electrophilic carbon atom of an alkylating agent (R-X), displacing a leaving group (X). The success of a mono-alkylation strategy hinges on managing the nucleophilicity of the substrate and the reactivity of the alkylating agent to prevent the newly formed mono-alkylated product from reacting further.

The primary challenge arises from the fact that the mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation event.[1] For instance, the mono-alkylation of a primary amine yields a secondary amine, which is generally more reactive than its precursor.[3] Understanding and controlling the factors that influence this reactivity is key to achieving selectivity.

The Substrate: Activating and Taming Nucleophilicity

The nature of the nucleophile dictates the strategy for mono-alkylation. This guide will focus on three major classes of nucleophiles: nitrogen, carbon, and oxygen.

-

N-Alkylation: Primary and secondary amines are common substrates for N-alkylation. The challenge lies in preventing the formation of tertiary amines and quaternary ammonium salts.[1] Strategies often involve modulating the basicity and steric environment of the amine.

-

C-Alkylation: Carbon nucleophiles, typically enolates derived from active methylene compounds (e.g., malonic esters, acetoacetic esters), are crucial for forming new carbon-carbon bonds.[4][5] Controlling the extent of alkylation is critical to avoid the formation of di- or poly-alkylated products.[4]

-

O-Alkylation: The alkylation of alcohols and phenols to form ethers is a fundamental transformation. For polyhydroxy compounds, achieving selective mono-alkylation of a specific hydroxyl group presents a significant challenge.[6][7]

The Alkylating Agent: A Spectrum of Reactivity

The choice of alkylating agent is a critical parameter. Common classes include:

-

Alkyl Halides (R-X): The reactivity follows the order R-I > R-Br > R-Cl. While effective, their use can lead to over-alkylation and the formation of halide waste.[8]

-

Alcohols (R-OH): Considered "green" alkylating agents, alcohols produce water as the only byproduct.[9] Their use often requires catalytic activation, typically through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms mediated by transition metal catalysts.[10][11]

-

Other Electrophiles: Sulfonates (e.g., tosylates, mesylates), carbonates, and phosphates are also employed as alkylating agents, offering varying degrees of reactivity and selectivity.[12]

Reaction Conditions: The Conductor of Selectivity

The reaction environment plays a pivotal role in directing the outcome of an alkylation reaction. Key parameters include:

-

Base: The choice and stoichiometry of the base are crucial for generating the nucleophile. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can completely deprotonate active methylene compounds, allowing for controlled alkylation.[13] Weaker bases, such as potassium carbonate, are often used in conjunction with more reactive substrates.[14]

-

Solvent: The solvent can influence the reactivity of both the nucleophile and the electrophile. Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions.[7] In some cases, solvent-free conditions or the use of ionic liquids can enhance selectivity.[15][16]

-

Temperature: Lowering the reaction temperature can often temper the reactivity of the system and improve selectivity towards mono-alkylation.[17]

-

Stoichiometry: Carefully controlling the molar ratio of the reactants is a straightforward yet effective strategy to favor mono-alkylation. Using an excess of the substrate relative to the alkylating agent can statistically favor the desired product.[18]

Part 2: Methodologies for Controlled Mono-Alkylation

A diverse array of methodologies has been developed to tackle the challenge of selective mono-alkylation. This section will explore some of the most robust and widely adopted strategies.

N-Alkylation: Taming the Amine

Direct alkylation of amines with alkyl halides is often difficult to control.[19] Several more sophisticated methods have emerged to achieve selective mono-N-alkylation.

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[20] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] This two-step, one-pot process avoids the issue of over-alkylation because the imine intermediate is less nucleophilic than the product amine.[19]

Mechanism of Reductive Amination:

-

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine.

-

Reduction: A reducing agent, often a borohydride derivative, selectively reduces the C=N double bond of the imine to yield the amine.

Caption: Reductive amination workflow for mono-N-alkylation.

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline

-

To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 3 Å molecular sieves.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzylaniline.

The use of alcohols as alkylating agents in the presence of transition metal catalysts represents a greener and more atom-economical approach to N-alkylation.[21][22] These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[9][11] A variety of metals, including ruthenium, iridium, and nickel, have been shown to be effective catalysts.[9][10][22]

Mechanism of Borrowing Hydrogen:

-

Dehydrogenation: The metal catalyst abstracts a hydrogen atom from the alcohol, oxidizing it to the corresponding aldehyde or ketone.

-

Condensation: The in situ generated carbonyl compound reacts with the amine to form an imine.

-

Hydrogenation: The metal hydride species then reduces the imine to the final amine product, regenerating the catalyst.

Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.

C-Alkylation: Forging Carbon-Carbon Bonds with Precision

The alkylation of enolates derived from active methylene compounds is a cornerstone of organic synthesis for C-C bond formation.[23] The key to achieving mono-alkylation is to control the formation of the enolate and its subsequent reaction with the alkylating agent.

The malonic ester synthesis is a classic method for preparing carboxylic acids.[5] The protons on the α-carbon of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[5] This allows for facile deprotonation with a moderately strong base like sodium ethoxide to form a stabilized enolate.[24] This enolate can then be alkylated with a primary or secondary alkyl halide.[5] The resulting mono-alkylated malonic ester still possesses one acidic proton, which can be removed to allow for a second alkylation, if desired. For mono-alkylation, careful control of stoichiometry is essential. Subsequent hydrolysis and decarboxylation yield a mono-substituted acetic acid.[24]

Experimental Protocol: Mono-alkylation of Diethyl Malonate

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.0 eq) dropwise and heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude mono-alkylated diethyl malonate, which can be purified by distillation or chromatography.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[25] In the context of C-alkylation, a phase transfer catalyst, typically a quaternary ammonium salt, transports the enolate from the aqueous or solid phase (where it is generated with a base like NaOH or K2CO3) to the organic phase containing the alkylating agent.[14][26] This method often provides milder reaction conditions and can improve yields and selectivities.[27] Microwave irradiation can further accelerate these reactions, often allowing for solvent-free conditions.[14][27]

Caption: Phase transfer catalysis for C-alkylation.

O-Alkylation: Selective Etherification

The selective mono-alkylation of diols and polyols is a significant challenge in organic synthesis due to the similar reactivity of the hydroxyl groups.[7]

A classical and reliable strategy for achieving selective mono-alkylation of diols involves the use of protecting groups.[28][29] One hydroxyl group is selectively protected, the remaining free hydroxyl group is alkylated, and then the protecting group is removed.[30] The choice of protecting group is critical and depends on the stability of the substrate and the conditions of the subsequent reactions.[31][32]

Workflow for Selective Mono-alkylation using a Protecting Group:

-

Selective Protection: One hydroxyl group of the diol is selectively protected. For example, a primary alcohol can often be selectively protected in the presence of a secondary alcohol due to steric hindrance.

-

Alkylation: The remaining free hydroxyl group is alkylated using a base and an alkylating agent.

-

Deprotection: The protecting group is removed under conditions that do not affect the newly formed ether linkage.

More modern approaches aim to achieve selective mono-alkylation of diols directly, without the need for protecting group manipulations.[7] Lewis acids, such as copper(II) salts or boronic acids, can be used as catalysts to activate the diol towards selective alkylation in the presence of a weak base.[7][33] The catalyst is thought to form a chelate with the diol, differentiating the reactivity of the two hydroxyl groups.[7]

Proposed Mechanism for Lewis Acid-Catalyzed Mono-alkylation of a 1,2-Diol:

-

Chelation: The Lewis acid catalyst coordinates to both oxygen atoms of the 1,2-diol.

-

Selective Deprotonation: The acidity of one of the hydroxyl protons is enhanced, allowing for selective deprotonation by a weak base.

-

Alkylation: The resulting mono-alkoxide is more nucleophilic and reacts with the alkylating agent. The chelation may sterically hinder the second hydroxyl group from reacting.

Part 3: Data Presentation and Comparative Analysis

| Methodology | Substrate | Reagents | Key Advantages | Key Limitations |

| Reductive Amination | Amines, Aldehydes/Ketones | NaBH(OAc)₃, NaBH₃CN | High selectivity for mono-alkylation, mild conditions, broad scope.[20][34] | Requires a carbonyl compound, some reducing agents are toxic.[2] |

| "Borrowing Hydrogen" | Amines, Alcohols | Transition Metal Catalyst (e.g., Ru, Ir), Base | Atom economical, "green" (water is the byproduct), uses readily available alcohols.[9][10] | Requires elevated temperatures, catalyst cost and sensitivity.[21] |

| Malonic Ester Synthesis | Diethyl Malonate | NaOEt, Alkyl Halide | Well-established, reliable for making substituted carboxylic acids.[5] | Limited to primary and some secondary alkyl halides, requires strong base.[5] |

| Phase Transfer Catalysis | Active Methylene Compounds | Quaternary Ammonium Salt, Base (e.g., K₂CO₃), Alkyl Halide | Mild conditions, can be run in biphasic systems, often high yields.[14][25] | Catalyst can sometimes be difficult to remove. |

| Protecting Group Strategy | Diols | Protecting Group Reagents, Base, Alkylating Agent, Deprotection Reagents | High selectivity, reliable and predictable outcome.[28] | Adds steps to the synthesis (protection/deprotection), increasing cost and reducing overall yield.[29] |

| Catalytic Diol Alkylation | Diols | Lewis Acid Catalyst (e.g., CuCl₂, Boronic Acid), Weak Base, Alkylating Agent | Direct method, avoids protecting groups, atom economical.[7] | Substrate-dependent, catalyst development is ongoing.[33] |

Part 4: Future Outlook and Conclusion

The pursuit of selective mono-alkylation methodologies continues to be a vibrant area of research. The development of more efficient and selective catalysts, particularly those based on earth-abundant metals, is a key focus.[10][22] Furthermore, the application of enabling technologies such as flow chemistry and photoredox catalysis is expected to provide new avenues for achieving controlled alkylations under even milder and more sustainable conditions.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bipublication.com [bipublication.com]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. tandfonline.com [tandfonline.com]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Reductive amination - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 25. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

- 26. The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. real.mtak.hu [real.mtak.hu]

- 28. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 29. Protecting group - Wikipedia [en.wikipedia.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. jchemlett.com [jchemlett.com]

- 32. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 34. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-Methylisoamylamine (DMBA)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylisoamylamine (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic stimulant that has appeared in dietary supplements, prompting regulatory action due to its uncharacterized safety and pharmacological profile.[1][2] Structurally analogous to other sympathomimetic amines such as 1,3-dimethylamylamine (DMAA), DMBA is presumed to exert its effects by modulating monoaminergic neurotransmission.[1] However, a significant gap exists in the scientific literature, with a notable absence of comprehensive studies detailing its mechanism of action. This guide provides a detailed technical framework for researchers to systematically investigate the pharmacological and physiological effects of DMBA. We present a series of validated experimental protocols, from in vitro receptor binding and neurotransmitter release assays to in vivo cardiovascular and locomotor activity studies, designed to elucidate its molecular targets and functional consequences. This document serves as a comprehensive roadmap for characterizing the mechanism of action of novel synthetic stimulants, using DMBA as a primary case study.

Introduction: The Enigma of N-Methylisoamylamine

N-Methylisoamylamine (DMBA) is a synthetic compound that has been identified in various pre-workout and weight-loss supplements.[2] Its structural similarity to known stimulants like DMAA suggests a mechanism of action involving the sympathetic nervous system.[1] Preliminary evidence from limited animal studies conducted in the mid-20th century indicated potential pressor effects, namely an increase in blood pressure.[1] Despite its availability in consumer products, DMBA has not undergone formal safety or efficacy testing in humans, leading to its prohibition in dietary supplements by the U.S. Food and Drug Administration (FDA).[2][3]

The primary hypothesis for DMBA's mechanism of action is its function as a monoamine releasing agent.[4] This class of compounds typically interacts with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—to induce the reverse transport of their respective neurotransmitters from the presynaptic neuron into the synaptic cleft.[5][6] This surge in synaptic monoamines is believed to underlie the stimulant effects observed with similar compounds. Additionally, some sources suggest a potential for interaction with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[7]

This guide outlines a logical and scientifically rigorous approach to definitively characterize the mechanism of action of DMBA. The following sections provide detailed protocols for a suite of in vitro and in vivo assays designed to test the hypothesis of DMBA as a monoamine transporter--targeting agent and to quantify its physiological effects.

In Vitro Characterization: Identifying the Molecular Targets

The initial phase of investigation focuses on identifying the specific molecular targets of DMBA and quantifying its affinity and functional activity at these sites.

Radioligand Binding Assays: Determining Affinity for Monoamine Transporters

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[2] These assays measure the ability of the unlabeled compound (DMBA) to compete with a radiolabeled ligand for binding to the target protein expressed in cell membranes.

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Harvest confluent cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well format):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT), and membrane preparation.

-

Competitive Binding: Add serial dilutions of DMBA, radioligand, and membrane preparation.

-

-

Radioligands:

-

For DAT: [³H]WIN 35,428

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram

-

-

Incubation: Incubate plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DMBA concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of DMBA that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Target Transporter | Radioligand | DMBA Kᵢ (nM) |

| hDAT | [³H]WIN 35,428 | To be determined |

| hNET | [³H]Nisoxetine | To be determined |

| hSERT | [³H]Citalopram | To be determined |

Neurotransmitter Release Assays: Quantifying Functional Activity

To determine if DMBA acts as a substrate and inducer of reverse transport (i.e., a releasing agent), in vitro neurotransmitter release assays are essential.[8] These experiments measure the amount of previously loaded radiolabeled or endogenous neurotransmitter released from synaptosomes or transfected cells upon exposure to the test compound.

-

Synaptosome Preparation (for endogenous transporters):

-

Isolate fresh rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Homogenize the tissue in a sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.

-

Resuspend the synaptosomes in a physiological buffer.

-

-

Transfected Cell Preparation (for specific human transporters):

-

Use HEK293 cells stably expressing hDAT, hNET, or hSERT, cultured on 24-well plates.

-

-

Neurotransmitter Loading:

-

Incubate the synaptosomes or cells with a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake via the transporters.

-

-

Wash and Baseline Measurement:

-

Wash the preparations to remove excess extracellular radiolabel.

-

Collect samples of the supernatant over a baseline period to measure spontaneous release.

-

-

Stimulation of Release:

-

Add varying concentrations of DMBA to the preparations.

-

Collect supernatant samples at specified time points after the addition of DMBA.

-

-

Quantification:

-

Measure the radioactivity in the collected supernatant samples using liquid scintillation counting.

-

At the end of the experiment, lyse the cells/synaptosomes to determine the total amount of radiolabel incorporated.

-

-

Data Analysis:

-

Express the amount of released radioactivity as a percentage of the total radioactivity present at the start of the release period.

-

Plot the percentage of release against the logarithm of the DMBA concentration to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration of DMBA that produces 50% of the maximal release) and the Eₘₐₓ (the maximum release effect).

-

| Neurotransmitter Released | DMBA EC₅₀ (nM) | DMBA Eₘₐₓ (% of total) |

| [³H]Dopamine | To be determined | To be determined |

| [³H]Norepinephrine | To be determined | To be determined |

| [³H]Serotonin | To be determined | To be determined |

In Vivo Evaluation: Linking Molecular Actions to Physiological Effects

Following in vitro characterization, it is crucial to assess the effects of DMBA in a whole-animal model to understand its physiological and behavioral consequences.

Cardiovascular Effects in Rodents

Given the pressor effects suggested by early studies and the sympathomimetic nature of DMBA, evaluating its impact on cardiovascular parameters is a primary safety and mechanistic endpoint.

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Implantation: Surgically implant telemetry transmitters capable of measuring blood pressure, heart rate, and body temperature. Allow for a recovery period of at least one week.

-

Acclimation: Acclimate the animals to the experimental cages and handling procedures.

-

Drug Administration: Administer DMBA via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. Include a vehicle control group.

-

Data Collection: Continuously record cardiovascular parameters before and after drug administration for a specified duration.

-

Data Analysis: Analyze the changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate from baseline for each dose group.

| DMBA Dose (mg/kg) | Peak Change in Mean Arterial Pressure (mmHg) | Peak Change in Heart Rate (bpm) |

| Vehicle | To be determined | To be determined |

| Low Dose | To be determined | To be determined |

| Mid Dose | To be determined | To be determined |

| High Dose | To be determined | To be determined |

Locomotor Activity Assessment

Stimulants that increase dopamine and norepinephrine release in the brain typically produce a dose-dependent increase in spontaneous locomotor activity.[9] This assay serves as a behavioral correlate of the neurochemical effects of DMBA.

-

Animal Model: Use adult male C57BL/6 mice.

-

Apparatus: Utilize open-field arenas equipped with automated photobeam tracking systems.

-

Habituation: Place the mice in the open-field arenas for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment before drug administration.

-

Drug Administration: Administer DMBA (intraperitoneally or orally) at various doses, including a vehicle control.

-

Data Collection: Immediately after administration, place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a set duration (e.g., 2 hours).

-

Data Analysis: Analyze the total locomotor activity and the time course of activity for each dose group.

| DMBA Dose (mg/kg) | Total Distance Traveled (cm) in 2 hours |

| Vehicle | To be determined |

| Low Dose | To be determined |

| Mid Dose | To be determined |

| High Dose | To be determined |

Visualizing the Mechanism: Pathways and Workflows

Graphical representations are invaluable for conceptualizing the hypothesized mechanism of action and the experimental approaches to validate it.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of DMBA as a monoamine releasing agent.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing DMBA's mechanism of action.

Conclusion and Future Directions

The framework presented in this guide provides a robust and systematic approach to characterizing the mechanism of action of N-Methylisoamylamine. By progressing from in vitro molecular target identification to in vivo physiological and behavioral assessment, researchers can build a comprehensive pharmacological profile of this and other novel synthetic stimulants. The data generated from these studies will be critical for informing regulatory bodies, healthcare professionals, and the public about the potential effects and risks associated with these compounds. Future research should also consider investigating the metabolic fate of DMBA and the pharmacological activity of its metabolites, as these may also contribute to its overall effects.

References

- Cohen, P. A., Travis, J. C., & Venhuis, B. J. (2015). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements. Drug Testing and Analysis, 7(1), 83-87.

- Biosynth. (n.d.). N-Methylisoamylamine.

- LookChem. (n.d.). METHYL ISOAMYLAMINE.

- ResearchGate. (n.d.). Time course of locomotor activity in mice.

- Oh, J. H., et al. (2020). Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis. Journal of Pain Research, 13, 2685–2696.

- WebMD. (n.d.). 1,3-DMBA - Uses, Side Effects, and More.

- Cohen, P. A., et al. (2015). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements.

- Operation Supplement Safety. (n.d.). DMBA: Another prohibited stimulant.

- Davis, L., & Kuttan, G. (2001). Effect of Withania somnifera on DMBA induced carcinogenesis. Journal of ethnopharmacology, 75(2-3), 165-168.

- Cervetto, C., et al. (2022). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive Toxicology, 112, 108173.

- Sora, I., et al. (2009). Monoamine transporter as a target molecule for psychostimulants. Vitamins and hormones, 82, 55-75.

- Khelashvili, G., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 536-546.

- Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. Current protocols in pharmacology, 68(1), 12-11.

- Newell, D. R. (1991). Hexamethylmelamine: pharmacology and mechanism of action.

- Li, T., et al. (2020). Trimethylamine N-oxide and cardiovascular outcomes in patients with chronic heart failure after myocardial infarction. ESC heart failure, 7(4), 1866-1873.

- MedChemExpress. (n.d.). 4-Methyl-2-pentanamine-d5 hydrochloride.

- Pors, K., et al. (1999). The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies. Biochemical pharmacology, 57(7), 731-739.

- Chen, Y., et al. (2022). Sub-second analysis of locomotor activity in Parkinsonian mice. bioRxiv.

- Graham, J. L., et al. (2022). Locomotor activity as an effective measure of the severity of inflammatory arthritis in a mouse model. PloS one, 17(1), e0262139.

- PubChem. (n.d.). 4-Methyl-2-(methylamino)pentanamide.

- Google Patents. (n.d.). CH624922A5 - Process for the preparation of new methylamine derivatives.

- Engel, K., & Zhou, M. (2005). Identification and characterization of a novel monoamine transporter in the human brain. Journal of Biological Chemistry, 280(28), 26176-26183.

- Google Patents. (n.d.). US3988339A - Pharmaceutical compositions and methods of inhibiting phenylethanolamine N-methyltransferase.

- Heal, D. J., et al. (1992). Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors. Journal of neuroscience methods, 41(2), 125-136.

- McLaughlin, G., et al. (2015). Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR). Drug testing and analysis, 7(7), 555-564.

- Reith, M. E., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Current topics in behavioral neurosciences, 22, 1-38.

- Farré, D., et al. (2017). EFFECTS OF METHAMPHETAMINE ON LOCOMOTOR ACTIVITY AND THALAMIC GENE EXPRESSION IN LEPTIN-DEFICIENT OBESE MICE. Neuroscience, 346, 419-429.

- Sambo, D., et al. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Journal of visualized experiments : JoVE, (174).

- Latif, F., et al. (2025).

- U.S. Environmental Protection Agency. (n.d.). 2-Pentanamine, 4-methyl- - Substance Details - SRS.

- Südhof, T. C. (2013). Neurotransmitter release: the last millisecond in the life of a synaptic vesicle. Neuron, 80(3), 675-690.

- Khelashvili, G., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 536-546.

- Google Patents. (n.d.). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.

- ChemBK. (n.d.). (±)-4-Methyl-2-Pentanamine.

- Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal research reviews, 31(4), 483-519.

- Dong, Z., et al. (2022). Association between trimethylamine N-oxide and prognosis of patients with myocardial infarction: a meta-analysis. Frontiers in Cardiovascular Medicine, 9, 995891.

- He, F., et al. (2018). Circulating trimethylamine N-oxide and the risk of cardiovascular diseases: a systematic review and meta-analysis of 11 prospective cohort studies.

- PubChem. (n.d.). 4-Methyl-4-phenylpentan-2-amine.

- He, F., et al. (2022). Trimethylamine-N-oxide and related metabolites are associated with increased cardiovascular risk: Results from The Dallas Heart Study.

- Google Patents. (n.d.). US11566005B2 - Highly pure phentolamine mesylate and methods for making same.

- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) -.

- Chae, Y. H., et al. (1995). Metabolism of N-nitrosomethyl-n-amylamine by microsomes from human and rat esophagus. Carcinogenesis, 16(10), 2479-2483.cinogenesis*, 16(10), 2479-2483.

Sources

- 1. cannonbol.com [cannonbol.com]

- 2. DMBA: Another prohibited stimulant [opss.org]

- 3. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Monoamine transporter as a target molecule for psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylisoamylamine | 4104-44-3 | FM45678 | Biosynth [biosynth.com]

- 8. Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of N-Methylisoamylamine

An In-depth Technical Guide to the Physicochemical Properties of N-Methylisoamylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylisoamylamine (CAS No. 4104-44-3), also known as N,3-Dimethyl-1-butanamine, is a secondary aliphatic amine. Its structure, characterized by an N-methyl group and an isoamyl carbon chain, imparts specific physicochemical properties that are of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of these properties, including methodologies for their determination, synthesis pathways, and analytical characterization. The content herein is synthesized from established chemical principles and available data to provide a foundational resource for professionals in research and development.

Chemical Identity and Structure

N-Methylisoamylamine is a derivative of isoamylamine (3-methylbutan-1-amine) with a methyl group substituting one of the hydrogens on the primary amine.

Diagram: Molecular Structure of N-Methylisoamylamine

Caption: 2D structure of N-Methylisoamylamine.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its reactivity, solubility, and potential biological interactions. The following table summarizes the known and predicted properties of N-Methylisoamylamine.

| Property | Value | Source(s) |

| Molecular Weight | 101.19 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale straw-colored liquid | Assumed based on isoamylamine[5] |

| Odor | Ammoniacal | Assumed based on isoamylamine[5][6] |

| Boiling Point | 111 °C at 760 mmHg | [2] |

| Density | 0.783 g/cm³ | [2] |

| pKa (Predicted) | ~10.5 - 11.0 | Based on similar aliphatic secondary amines[7][8][9] |

| LogP (Predicted) | 1.2519 | [4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 3 | [4] |

Synthesis Methodologies

The synthesis of N-Methylisoamylamine is not widely detailed in peer-reviewed literature. However, its structure lends itself to two primary, well-established synthetic strategies in amine chemistry: reductive amination and direct N-methylation.

Pathway 1: Reductive Amination of Isovaleraldehyde

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[10][11] This pathway involves the reaction of isovaleraldehyde (3-methylbutanal) with methylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine.

Caption: Synthesis via reductive amination.

This protocol is a representative procedure based on established methods for reductive amination.[11][12]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add isovaleraldehyde (1.0 eq) and methanol.

-

Amine Addition: Add a solution of methylamine (1.1 eq, e.g., 40% in water or 2.0 M in methanol) to the flask.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a suitable acid (e.g., acetic acid). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 20 °C.

-

Causality: Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion over the aldehyde, minimizing side reactions.[11]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by slowly adding 1 M HCl until gas evolution ceases. Make the solution basic (pH > 11) with 2 M NaOH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure N-Methylisoamylamine.

Pathway 2: N-Methylation of Isoamylamine

This approach involves the direct methylation of the primary amine, isoamylamine. While seemingly straightforward, this method can be prone to over-alkylation, producing tertiary amines and quaternary ammonium salts. A more controlled approach involves forming an intermediate that facilitates mono-methylation.

This is a classic and reliable method for achieving mono-N-methylation of a primary amine.

-

Protection: In a flask, dissolve isoamylamine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine). Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while cooling in an ice bath. Stir at room temperature until the reaction is complete (monitored by TLC). This forms the N-isoamyl-p-toluenesulfonamide.

-

Methylation: To the sulfonamide, add a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF). Heat the reaction to drive it to completion.

-

Deprotection: The resulting N-methyl-N-isoamyl-p-toluenesulfonamide is then cleaved, typically under strong acidic conditions (e.g., HBr in acetic acid) or with a reducing agent (e.g., sodium in liquid ammonia), to yield the desired N-Methylisoamylamine.

-

Purification: Following an appropriate aqueous work-up, the final product is isolated and purified by distillation.

Experimental Determination of Physicochemical Properties

The following protocols outline standard laboratory procedures for determining the key physicochemical properties of N-Methylisoamylamine.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of small liquid samples.[13]

-

Sample Preparation: Add 0.5 mL of N-Methylisoamylamine to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing mineral oil, ensuring the side arm is properly heated.[13]

-

Observation: Heat the Thiele tube gently. A slow stream of bubbles will emerge from the capillary tube as trapped air expands. Increase the heat until a rapid, continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the sample.

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Solubility Characterization

This qualitative protocol determines the solubility class of the amine, providing insights into its molecular weight and basicity.[14][15][16]

-

Materials: N-Methylisoamylamine, test tubes, distilled water, 5% (w/v) HCl, 5% (w/v) NaOH, pH paper.

-

Water Solubility: Add ~25 mg (or 2-3 drops) of the amine to 0.75 mL of distilled water. Shake vigorously for 1-2 minutes.

-

Acid Solubility: If insoluble in water, add ~25 mg of the amine to 0.75 mL of 5% HCl. Shake vigorously.

-

Observation: Higher-molecular-weight amines that are insoluble in water will typically dissolve in dilute acid due to the formation of a water-soluble ammonium salt.[15] This is the expected result for N-Methylisoamylamine.

-

-

Base Solubility: As a control, add ~25 mg of the amine to 0.75 mL of 5% NaOH. Shake vigorously.

-

Observation: The amine is not expected to dissolve, confirming its basic (non-acidic, non-amphoteric) nature.

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the basicity of the amine. Potentiometric titration is a standard method for its determination.[17][18]

-

Sample Preparation: Accurately weigh a sample of N-Methylisoamylamine (~20-40 μmoles) and dissolve it in a known volume of a suitable solvent, typically a methanol/water mixture to ensure solubility.[17]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination electrode to monitor the pH.

-

Acidification: Add a standardized solution of HCl to protonate the amine fully, bringing the initial pH to ~2.

-

Titration: Titrate the solution by adding small, precise aliquots of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the titration curve. It is the pH at the half-equivalence point (where half of the protonated amine has been neutralized). A more accurate value can be obtained from the maximum of the first derivative of the titration curve.

Caption: Workflow for pKa determination.

Spectroscopic and Chromatographic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For N-Methylisoamylamine, a secondary amine, the following absorptions are expected:

-

N-H Stretch: A single, moderate to weak band between 3300-3500 cm⁻¹. This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).[19]

-

C-H Stretch (sp³): Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of the alkyl chain.[20]

-

N-H Bend: A moderate absorption around 1550-1650 cm⁻¹.

-

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1020-1220 cm⁻¹, indicative of an aliphatic amine.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment.

-

-CH(CH₃)₂: A doublet for the six equivalent methyl protons and a multiplet (nonet) for the single methine proton.

-

-CH₂-CH₂-: Two distinct multiplets for the two methylene groups.

-

N-H: A broad singlet, whose chemical shift is dependent on solvent and concentration.

-

N-CH₃: A singlet corresponding to the three methyl protons attached to the nitrogen.

The ¹³C NMR spectrum will show a signal for each unique carbon atom. Due to the molecule's asymmetry, all six carbon atoms are expected to be non-equivalent, resulting in six distinct signals.[21]

-

C(CH₃)₂: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

-

-CH₂-CH₂-: Two signals for the two methylene carbons.

-

N-CH₃: One signal for the N-methyl carbon.

-

N-CH₂-: One signal for the methylene carbon attached to the nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 101. As per the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Fragmentation: Key fragmentation would involve alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pathway for amines. This would lead to major fragments from the loss of an isobutyl radical or a methyl radical.

Biological and Safety Considerations

Biological Activity

Some commercial suppliers have claimed that N-Methylisoamylamine binds to opioid receptors and acts as a monoamine oxidase (MAO) inhibitor.[2] However, these claims are not substantiated by readily available peer-reviewed scientific literature and should be treated with caution. Any investigation into the biological activity of this compound should be preceded by a thorough literature search and conducted with rigorous scientific validation.

Safety and Handling

N-Methylisoamylamine is an aliphatic amine and should be handled with appropriate care.

-

Hazards: Assumed to be flammable, corrosive, and toxic, similar to other low-molecular-weight amines.[22] It can cause skin and eye irritation or burns. Inhalation of vapors may be harmful.

-

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[2]

Conclusion

N-Methylisoamylamine is a simple secondary amine with well-defined physicochemical properties that can be predicted and determined through standard organic chemistry laboratory techniques. Its synthesis is achievable through robust methods like reductive amination, and its structure can be unequivocally confirmed using modern spectroscopic methods. This guide provides the foundational knowledge required for researchers to synthesize, handle, and characterize N-Methylisoamylamine, enabling its use in further research and development applications.

References

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from a personal or institutional website.

- (n.d.). Amine Unknowns. Retrieved from a university chemistry department website.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N,3-dimethyl- (CAS 4104-44-3). Retrieved from [Link]

-

LookChem. (n.d.). Cas 107-85-7, ISOAMYLAMINE. Retrieved from [Link]

- Gross, K. C., & Seybold, P. G. (2001). Analysis of the pK(a)s of Aliphatic Amines Using Quantum Chemical Descriptors.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

- YouTube. (2025, January 13). Understanding Amines Boiling Point Order KCET 12th Chemistry Amines. (Video).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78485, N-Methylisopropylamine. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Retrieved from [Link]

- (n.d.). Micro-boiling point measurement. Retrieved from a university chemistry department website.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from a supplementary information document.

- ACS Publications. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.

- ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.

- ACS Publications. (n.d.). Boiling Points of nAlkyl Primary Amines. Industrial & Engineering Chemistry.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7894, Isoamylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.

- ResearchGate. (2014).

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12249, N-Methylisobutylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group.

-

NIST WebBook. (n.d.). N-iso amyl aniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

LookChem. (n.d.). Isoamylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11647, Methylhydroxylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69391, N-Methylallylamine. Retrieved from [Link]

- ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

-

NIST WebBook. (n.d.). N-Methylallylamine. Retrieved from [Link]

Sources

- 1. METHYL ISOAMYLAMINE | 4104-44-3 [amp.chemicalbook.com]

- 2. N-Methylisoamylamine | 4104-44-3 | FM45678 | Biosynth [biosynth.com]

- 3. 1-Butanamine, N,3-dimethyl- (CAS 4104-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemscene.com [chemscene.com]

- 5. Isoamylamine | C5H13N | CID 7894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. moorparkcollege.edu [moorparkcollege.edu]

- 17. enamine.net [enamine.net]

- 18. mdpi.com [mdpi.com]

- 19. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. N-Methylisobutylamine | C5H13N | CID 12249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Methylisoamylamine: Structural Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of N-Methylisoamylamine (NMIA), its structural analogs, and derivatives. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemistry, pharmacology, and analytical methodologies associated with this class of compounds. The guide covers the physicochemical properties of NMIA, detailed synthesis protocols for NMIA and its derivatives, a review of known structural analogs, an exploration of their pharmacological profiles with a focus on monoamine oxidase (MAO) inhibition, and a summary of analytical techniques for their detection and quantification. Safety and handling considerations are also addressed. The information presented herein is supported by citations from peer-reviewed literature and is intended to serve as a valuable resource for the scientific community.

Introduction

N-Methylisoamylamine, also known as N,3-dimethylbutan-1-amine, is a secondary aliphatic amine that has garnered interest in various scientific disciplines. Its structural simplicity, combined with its potential physiological effects, makes it and its derivatives an area of active investigation. This guide aims to consolidate the current scientific understanding of NMIA and its related compounds, providing a foundational resource for researchers.

The core structure of NMIA, a methyl group and an isoamyl group attached to a nitrogen atom, allows for a wide range of structural modifications. These modifications can significantly impact the compound's physicochemical properties and biological activity. This guide will delve into these aspects, offering a detailed exploration of the structure-activity relationships within this chemical class.

Physicochemical Properties of N-Methylisoamylamine

Understanding the fundamental physicochemical properties of N-Methylisoamylamine is crucial for its synthesis, handling, and analysis.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| CAS Number | 4104-44-3 | [1] |

| Boiling Point | 110-112 °C | [2] |

| Density | 0.757 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility | Miscible with water, alcohol, and ether | |

| SMILES | CC(C)CCNC |

Synthesis of N-Methylisoamylamine and Its Derivatives

The synthesis of N-Methylisoamylamine and its structural analogs can be achieved through various established organic chemistry reactions. Reductive amination is a common and versatile method.

General Synthesis Pathway: Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to a secondary or tertiary amine.

Caption: General workflow for the synthesis of N-Methylisoamylamine via reductive amination.

Detailed Experimental Protocol: Synthesis of N-Methylisoamylamine

This protocol describes a representative procedure for the synthesis of N-Methylisoamylamine from isovaleraldehyde and methylamine.

Materials:

-

Isovaleraldehyde

-

Methylamine (40% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isovaleraldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine solution (1.2 equivalents) to the cooled solution while stirring.

-

Continue stirring at 0 °C for 1 hour to facilitate the formation of the imine intermediate.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methylisoamylamine.

-

The crude product can be further purified by distillation.

Synthesis of N,N-Dialkylisoamylamine Derivatives

Tertiary amines can be synthesized by further alkylation of the secondary amine or through reductive amination of a secondary amine with an aldehyde or ketone.

Caption: Synthetic routes to N,N-dialkylisoamylamine derivatives.

Known Structural Analogs and Derivatives

The structural framework of N-Methylisoamylamine allows for various modifications to explore structure-activity relationships. Key areas for modification include the N-alkyl substituent and the isoamyl backbone.

N-Alkyl Analogs

Varying the alkyl group on the nitrogen atom can significantly influence the compound's lipophilicity and steric bulk, which in turn affects its interaction with biological targets.

-

N-Ethylisoamylamine: Increased lipophilicity compared to NMIA.

-

N,N-Dimethylisoamylamine: A tertiary amine, which can alter its basicity and receptor interaction profile.

-

N-Propylisoamylamine: Further increased alkyl chain length.

Isoamyl Chain Modifications

Alterations to the isoamyl group, such as branching or the introduction of functional groups, can also modulate activity.

-

Cyclopentylmethylamine analogs: Replacing the isoamyl group with a cyclic moiety can introduce conformational constraints.

-

Phenyl-substituted analogs: Introduction of an aromatic ring can lead to new interactions with biological targets, such as pi-stacking.

Pharmacological Profile

The primary pharmacological interest in N-Methylisoamylamine and its analogs lies in their potential to interact with the central nervous system, particularly as inhibitors of monoamine oxidase (MAO). There is also some suggestion in the literature of interaction with opioid receptors, though this is less well-substantiated for this specific chemical class.

Monoamine Oxidase (MAO) Inhibition

MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the therapeutic effect of MAO inhibitors (MAOIs) in depression and Parkinson's disease. There are two main isoforms of MAO: MAO-A and MAO-B.

-

MAO-A preferentially metabolizes serotonin and norepinephrine.

-

MAO-B preferentially metabolizes phenylethylamine and dopamine.

N-Methylisoamylamine has been reported to be an inhibitor of MAO.[3] The selectivity for MAO-A versus MAO-B is a critical factor in the pharmacological profile of an MAOI. Non-selective MAOIs can lead to the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine. Selective MAO-B inhibitors are generally considered to have a lower risk of this side effect.